molecular formula C15H12O3 B3026827 1,3,5-Tris(2-propynyloxy)benzene CAS No. 114233-80-6

1,3,5-Tris(2-propynyloxy)benzene

Cat. No.: B3026827
CAS No.: 114233-80-6
M. Wt: 240.25 g/mol
InChI Key: WVZIFQJSKQJHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(2-propynyloxy)benzene is an organic compound with the molecular formula C15H12O3. It is a derivative of benzene, where three hydrogen atoms are replaced by 2-propynyloxy groups.

Mechanism of Action

Mode of Action

The exact mode of action of 1,3,5-Tris(2-propynyloxy)benzene is not fully understood. It is known to participate in cross-linking processes, which can enhance the performance of certain materials such as poly(methyl methacrylate) (PMMA). This process improves the heat performance, mechanical properties, chemical resistance, and abrasion resistance of the material .

Biochemical Pathways

It is involved in the cross-linking of polymers, which can affect various physical and chemical properties of the material .

Result of Action

Its primary known effect is its role in the cross-linking of polymers, which can enhance the properties of the material .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the cross-linking process it participates in can be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2-propynyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phloroglucinol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring high purity of starting materials and maintaining controlled reaction environments to achieve consistent yields .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-propynyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tris(2-propynyloxy)benzene has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(2-propynyloxy)benzene stands out due to its ability to participate in click chemistry reactions, making it highly valuable in the synthesis of complex molecules and materials.

Properties

IUPAC Name

1,3,5-tris(prop-2-ynoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIFQJSKQJHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trihydroxybenzene (0.5 g 3.08 mmol) and propargyl bromide (4 ml, 12 mmol) were dissolved in 10 mL THF, dry potassium carbonate (3.75 g, 12 mmol) and catalytic amount 18-crown-6-ether was added. The reaction mixture was stirred at room temperature for 18 h. The solvent was evaporated and the mixture was dissolved in DCM, washed with brine. Concentration afforded crude product which was further purified by silica gel chromatography (1:2 ethyl acetate:hexane), giving compounds 17 0.54 g (72%). TLC (1:2 ethyl acetate:hexane): Rf=0.36. 1H NMR (400 MHz, CDCl3) δ 6.26 (3H, s), 4.64 (6H, d, J=2.4 Hz), 2.54 (3H, t, J=2.4 Hz). 13C NMR (100 MHz, CDCl3) δ 159.41, 95.50, 78.35, 75.88, 56.04. Low-resolution mass spectrum (ESI) calcd. for C15H13O3 [M+H]+: 241.08. Found: 241.00.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(2-propynyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(2-propynyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(2-propynyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(2-propynyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris(2-propynyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris(2-propynyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.